



# Investigational New Drug IMGC936: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CI-936   |           |
| Cat. No.:            | B1248023 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction: IMGC936 was an investigational antibody-drug conjugate (ADC) that showed initial promise in preclinical cancer research. This document provides a comprehensive technical overview of IMGC936, including its mechanism of action, preclinical data, and detailed experimental protocols. It is important to note that the clinical development of IMGC936 was discontinued after a Phase 1 trial (NCT04622774) as it did not meet the preestablished safety and efficacy benchmarks[1][2]. This whitepaper serves as a scientific record of the compound's preclinical evaluation for informational and research purposes.

IMGC936 was designed to target ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a cell surface protein overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues[1][3][4]. This differential expression profile made ADAM9 an attractive target for ADC-based therapies[3][4][5].

The ADC was composed of three key components: a high-affinity humanized monoclonal antibody targeting ADAM9, a next-generation maytansinoid payload (DM21), and a stable tripeptide cleavable linker[1][4][6]. The antibody component was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life[1][3]. The drugto-antibody ratio (DAR) was approximately 2.0, achieved through site-specific conjugation[3][5][7].



#### **Mechanism of Action**

IMGC936's mechanism of action begins with the binding of its antibody component to the ADAM9 protein on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is proteolytically cleaved, releasing the maytansinoid payload, DM21. The active metabolites of DM21, DM50 and DM51, then bind to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (cell death)[8]. Furthermore, these cytotoxic metabolites are capable of diffusing across the cell membrane to kill neighboring cancer cells that may not express ADAM9, a phenomenon known as the bystander effect[8].

### Quantitative Data Summary In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, were determined using the WST-8 cytotoxicity assay[7].

| Cell Line | Cancer Type                   | IMGC936 IC50 (nM) | Non-targeting<br>Control ADC IC50<br>(nM) |
|-----------|-------------------------------|-------------------|-------------------------------------------|
| NCI-H1975 | Non-Small Cell Lung<br>Cancer | ~1                | >100                                      |
| EBC-1     | Non-Small Cell Lung<br>Cancer | ~10               | >100                                      |
| SNU-5     | Gastric Carcinoma             | ~1                | >100                                      |
| Hs 746T   | Gastric Carcinoma             | ~10               | >100                                      |
| SW48      | Colorectal Carcinoma          | ~10               | >100                                      |
| HPAF-II   | Pancreatic Carcinoma          | ~1                | >100                                      |



Note: The IC50 values are approximated from graphical data presented in preclinical studies. The non-targeting control ADC utilizes the same linker and payload but is attached to an antibody that does not bind to the cancer cells.

#### **In Vivo Antitumor Activity**

The antitumor efficacy of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. A single intravenous administration of IMGC936 demonstrated dose-dependent antitumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regressions at well-tolerated doses[9].

| Xenograft Model | Cancer Type                   | Dosing Regimen<br>(mg/kg) | Outcome                                      |
|-----------------|-------------------------------|---------------------------|----------------------------------------------|
| EBC-1           | Non-Small Cell Lung<br>Cancer | Single Dose, IV           | Dose-dependent<br>tumor growth<br>inhibition |
| NCI-H1975       | Non-Small Cell Lung<br>Cancer | Single Dose, IV           | Tumor partial and complete regressions       |
| SNU-5           | Gastric Carcinoma             | Single Dose, IV           | Tumor partial and complete regressions       |
| Hs 746T         | Gastric Carcinoma             | Single Dose, IV           | Dose-dependent<br>tumor growth<br>inhibition |
| SW48            | Colorectal Carcinoma          | Single Dose, IV           | Dose-dependent<br>tumor growth<br>inhibition |
| HPAF-II         | Pancreatic Carcinoma          | Single Dose, IV           | Tumor partial and complete regressions       |

### **Pharmacokinetics in Cynomolgus Monkeys**

Pharmacokinetic studies were conducted in cynomolgus monkeys to evaluate the safety and toxicokinetic profile of IMGC936. The studies revealed a favorable safety profile and a biphasic



pharmacokinetic profile with detectable concentrations of both the intact ADC and the total monoclonal antibody over the dosing intervals. A linear pharmacokinetic trend was observed between doses of 10 and 22.5 mg/kg[9].

## Experimental Protocols In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the methodology used to determine the cytotoxic activity of IMGC936 against ADAM9-positive tumor cell lines.

- Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Addition: IMGC936 and a non-targeting control ADC are serially diluted and added to the wells. Control wells with untreated cells are also included.
- Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
- WST-8 Reagent Addition: Following the incubation period, WST-8 reagent is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product in viable cells.
- Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control
  cells. IC50 values are determined by plotting the percentage of viability against the logarithm
  of the drug concentration and fitting the data to a sigmoidal dose-response curve using
  appropriate software (e.g., GraphPad Prism).

### **Bystander Killing Assay**

This assay is designed to evaluate the ability of IMGC936 to kill ADAM9-negative cells when co-cultured with ADAM9-positive cells.



- Cell Preparation: ADAM9-negative cells are engineered to express a fluorescent protein (e.g., RFP) for easy identification.
- Co-culture Plating: A fixed number of ADAM9-negative/RFP-positive cells are plated alone or in co-culture with increasing numbers of unlabeled ADAM9-positive parental cells in 96-well plates.
- Treatment: The co-cultures are treated with a fixed concentration of IMGC936 or left untreated as a control.
- Time-Lapse Microscopy: The viability of the ADAM9-negative/RFP-positive cells is monitored over time using time-lapse fluorescence microscopy.
- Data Analysis: The number of viable RFP-positive cells is quantified at different time points to assess the extent of bystander killing.

#### In Vivo Xenograft Studies

These studies in animal models are crucial for evaluating the antitumor activity of IMGC936 in a living system.

- Tumor Implantation: Human tumor cells (CDX) or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into treatment and control groups.
- Drug Administration: IMGC936 is administered intravenously (IV) as a single dose or in multiple doses according to the study design. The control group receives a vehicle control.
- Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width²) / 2.
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression (partial or complete) and survival.



Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis
is performed to determine the significance of the antitumor effect compared to the control
group.

## Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Mechanism of action of IMGC936.





Click to download full resolution via product page

Caption: In vitro cytotoxicity experimental workflow.





Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. news.abbvie.com [news.abbvie.com]
- 2. Item Supplementary Data from Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibodyâ drug Conjugate Targeting ADAM9-expressing Tumors American Association for Cancer Research Figshare [aacr.figshare.com]
- 3. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macrogenics.com [macrogenics.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational New Drug IMGC936: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#investigational-new-drug-imgc936-for-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com